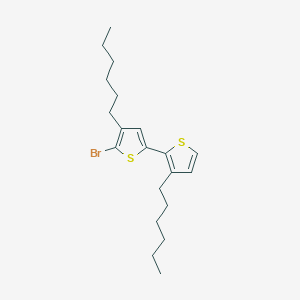
5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene typically involves the bromination of 3,4’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Solvents: Chloroform, dichloromethane, and toluene are commonly used solvents.
Major Products:
Substituted Bithiophenes: Products formed by substitution reactions.
Coupled Products: Products formed by coupling reactions, often used in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry:
5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and oligomers. These materials are essential in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry:
In the industrial sector, this compound is used in the production of conductive polymers and materials for organic electronics. These materials are crucial for the development of flexible electronic devices and displays .
Mecanismo De Acción
The mechanism of action of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene in organic electronics involves its ability to form conjugated systems. The compound’s structure allows for the delocalization of electrons, which enhances its conductive properties. This delocalization is facilitated by the presence of the bithiophene core and the hexyl side chains, which improve solubility and processability .
Comparación Con Compuestos Similares
2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative used in the synthesis of conductive polymers.
3,4’-Dihexyl-2,2’-bithiophene: A non-brominated version of the compound with similar applications in organic electronics.
4,4’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at different positions.
Uniqueness:
5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials .
Propiedades
IUPAC Name |
2-bromo-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrS2/c1-3-5-7-9-11-16-13-14-22-19(16)18-15-17(20(21)23-18)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKACHONIXJZHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)Br)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570726 |
Source


|
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154717-21-2 |
Source


|
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
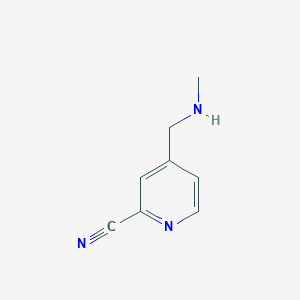

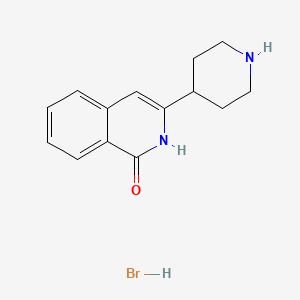
![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
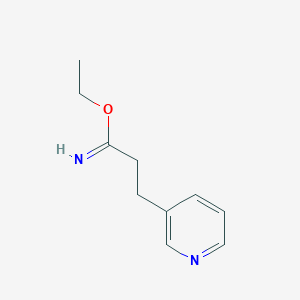
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
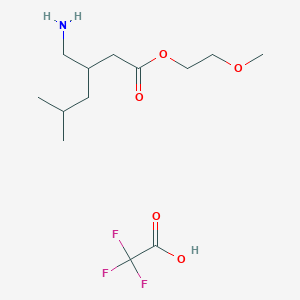

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

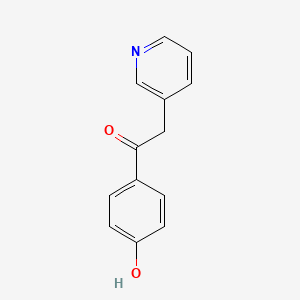
![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
